molecular formula C11H17NO4 B3417872 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251005-34-1

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B3417872
CAS No.: 1251005-34-1
M. Wt: 227.26 g/mol
InChI Key: OUTDFRNFTVGFRQ-PLNQYNMKSA-N
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Description

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is often used as a building block in organic synthesis due to its unique structural properties. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.

Mechanism of Action

Target of Action

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, also known as Boc-AH1, is a bicyclic amino acid derivative. This compound is often present in molecules capable of acting on various biological targets and is actively used in drug design . .

Mode of Action

The exact mode of action of 3-Boc-3-azabicyclo[31

Biochemical Pathways

The specific biochemical pathways affected by 3-Boc-3-azabicyclo[31

Pharmacokinetics

The pharmacokinetic properties of 3-Boc-3-azabicyclo[31 , which may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of 3-Boc-3-azabicyclo[31

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Boc-3-azabicyclo[31 , suggesting that certain environmental conditions may be necessary for its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method involves the metal-catalyzed cyclization of enynes, which provides a straightforward route to the bicyclic structure . The reaction conditions often include the use of transition metal catalysts such as palladium or rhodium, along with appropriate ligands and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol: This compound features a hydroxymethyl group instead of a carboxylic acid group, offering different reactivity and applications.

    3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid: This compound has a similar bicyclic structure but with a different ring size, affecting its chemical properties and uses.

Uniqueness

3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

1251005-34-1

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7?,11-/m1/s1

InChI Key

OUTDFRNFTVGFRQ-PLNQYNMKSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2C[C@]2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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